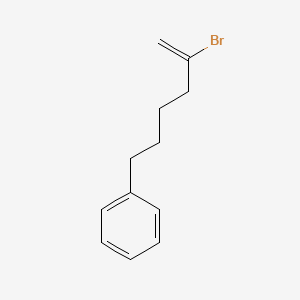

2-Bromo-6-phenyl-1-hexene

Description

Contextualization of Haloalkenes as Versatile Synthetic Intermediates

Haloalkenes, or halogenated alkenes, are a class of organic compounds that serve as exceptionally versatile intermediates in synthesis. rsc.org Their utility stems from the presence of a halogen atom on a double bond, which allows for a diverse range of reactions. They are frequently employed as key precursors in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental methods for forming new carbon-carbon bonds. rsc.org

The halogen atom in a haloalkene can be retained during certain transformations, enabling subsequent functionalization and the development of tandem reaction sequences. rsc.orgchemicalbook.com This dual functionality allows for the rapid assembly of complex molecular structures and the introduction of structural complexity in a controlled manner. rsc.orgchemicalbook.com Furthermore, haloalkenes can participate in nucleophilic addition and substitution reactions, as well as elimination reactions, leading to a wide array of products like substituted alkenes, alkynes, and allenes. rsc.orgnih.gov The ability to form organometallic reagents, such as organolithium or Grignard reagents, further broadens their synthetic applicability, making them indispensable tools for constructing intricate molecular frameworks. nih.gov

Significance of Phenyl-Substituted Alkenes in Carbon Framework Construction

The incorporation of a phenyl group into an alkene structure provides significant advantages in the construction of carbon skeletons. Phenyl-substituted alkenes are common structural motifs in many natural products and pharmaceutically active compounds. Their presence can influence the electronic properties and reactivity of the alkene, and they serve as handles for further molecular elaboration. nih.gov

These compounds are valuable substrates in a variety of carbon-carbon bond-forming reactions. For instance, they readily participate in hydroacylation and hydroalkylation reactions, allowing for the introduction of new functional groups. nih.gov The phenyl ring can direct the stereoselectivity of certain reactions, proving crucial in the asymmetric synthesis of chiral molecules. nii.ac.jp Moreover, the transposition of the double bond in phenyl-substituted alkenes is a powerful strategy for synthesizing thermodynamically stable and highly substituted products. chemrxiv.org The aromatic ring itself can be functionalized, adding another layer of synthetic versatility and allowing for the construction of complex polycyclic and biaryl systems.

Structural and Functional Relevance of the 2-Bromo-6-phenyl-1-hexene Scaffold in Organic Synthesis

The this compound scaffold is a prime example of a molecule that synergistically combines the functionalities of a haloalkene and a phenyl-substituted alkene. Its structure consists of a terminal vinyl bromide and a phenyl group at the end of a four-carbon chain. This unique arrangement makes it a valuable intermediate for synthesizing complex organic molecules.

Research has demonstrated a high-yield synthesis of this compound starting from 2,3-dibromopropene (B1205560) and 3-phenylpropylmagnesium chloride in the presence of copper(I) iodide. rsc.org The reaction proceeds efficiently, providing the target compound as a colorless oil. rsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15Br | rsc.orgfluorochem.co.uk |

| Molecular Weight | 239.15 g/mol | Calculated |

| Appearance | Colourless oil | rsc.org |

| CAS Number | 864512-85-6 | fluorochem.co.uk |

The functional relevance of this compound is highlighted by its use in generating vinyllithium (B1195746) reagents. Treatment with a strong base like tert-butyllithium (B1211817) at low temperatures leads to a lithium-halogen exchange, forming the corresponding 1-(4-phenylbutyl)vinyllithium. rsc.org This highly reactive organolithium species can then be used to form new carbon-carbon bonds. For example, it has been successfully reacted with 2-decylcyclobutanone to synthesize cis-2-decyl-1-[1-(4-phenylbutyl)vinyl]cyclobutanol, a complex alcohol, in good yield. rsc.orgchemrxiv.org This transformation showcases the utility of the this compound scaffold as a precursor for constructing elaborate cyclic and acyclic systems.

The spectral data for this compound have been characterized, confirming its structure. rsc.org

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ: 1.58−1.65 (m, 2H), 2.02-2.10 (m, 2H), 2.58-2.63 (m, 2H), 2.76 (t, 2H, J = 7.8 Hz), 5.37 (s, 1H), 5.52 (s, 1H), 7.15-7.30 (m, 5H). rsc.org |

| 13C NMR (CDCl3) | δ: 27.3, 29.5, 34.0, 41.2, 116.4, 125.7, 128.3 (2C), 134.5, 142.2. rsc.org |

| Mass Spectrometry (m/z) | 240 (M+), 238 (M+), 159, 117, 91, 81, 65. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

5-bromohex-5-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBGHNWGJRTYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 2 Bromo 6 Phenyl 1 Hexene Scaffold

Strategies for Carbon-Carbon Bond Formation in the Hexene Chain

The construction of the 6-phenyl-1-hexene (B73116) backbone is a critical preliminary phase. This involves creating the six-carbon chain, incorporating the terminal phenyl group, and establishing the terminal double bond.

The formation of a terminal alkene is a fundamental transformation in organic synthesis. For a precursor such as 6-phenylhexan-2-one, several methods can be employed to install the C1=C2 double bond.

Wittig Reaction : This has been a reliable method for converting ketones into alkenes. acs.org However, its effectiveness can be limited with sterically hindered ketones. acs.org

Rhodium-Catalyzed Methylenation : A more recent approach involves the rhodium(I)-catalyzed methylenation of ketones using trimethylsilyldiazomethane. acs.org This method has shown high yields (60-97%) and is often superior to the standard Wittig reaction, particularly for enolizable ketones where it maintains the stereochemical integrity of adjacent chiral centers. acs.org

The choice of method depends on the specific precursor and desired reaction conditions. The rhodium-catalyzed approach offers a high-yield alternative for creating the terminal alkene from a corresponding ketone.

The phenyl group (C₆H₅) is a common structural motif in organic chemistry, derived from benzene (B151609). encyclopedia.comwikipedia.org Its incorporation into the hexene chain is typically achieved by naming the benzene ring as a "phenyl" substituent when it is attached to a carbon chain of six or more atoms, as is the case here. encyclopedia.com

Strategic incorporation can be achieved through several classic carbon-carbon bond-forming reactions:

Friedel-Crafts Alkylation : This method can be used to attach an alkyl chain to a benzene ring. For instance, reacting benzene with a suitable 6-carbon electrophile (e.g., 6-chloro-1-hexene) in the presence of a Lewis acid catalyst could form the desired backbone.

Grignard or Organolithium Reactions : A phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) can act as a nucleophile, attacking an electrophilic carbon on a six-carbon chain. For example, it could be used to open a cyclic ether like tetrahydropyran, followed by further functional group manipulation to generate the hexene chain.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can link a phenyl group (from a phenylboronic acid or phenylstannane, respectively) to a suitably functionalized six-carbon alkene fragment.

Regioselective and Stereoselective Bromination Approaches for Vinylic Halides

Achieving the 2-bromo-1-alkene functionality requires precise control over the bromination step. Direct bromination of the parent alkene, 6-phenyl-1-hexene, does not yield the desired product. Therefore, more advanced, indirect methods are necessary.

Applying common brominating agents directly to an alkene like 6-phenyl-1-hexene leads to undesired products.

Electrophilic Addition of Br₂ : The reaction of an alkene with molecular bromine (Br₂) in an inert solvent like CCl₄ results in the electrophilic addition across the double bond to form a vicinal dibromide (1,2-dibromo-6-phenylhexane). masterorganicchemistry.commasterorganicchemistry.comtcu.edu The mechanism proceeds through a cyclic bromonium ion intermediate, which leads to anti-addition of the two bromine atoms. masterorganicchemistry.commasterorganicchemistry.com

Allylic Bromination with NBS : Using N-bromosuccinimide (NBS), typically with light or a radical initiator, leads to the substitution of a hydrogen atom at the allylic position (the carbon adjacent to the double bond). chadsprep.comlibretexts.org For 6-phenyl-1-hexene, this would produce 3-bromo-6-phenyl-1-hexene, not the desired vinylic bromide. libretexts.org NBS is specifically used to provide a low concentration of Br₂ to favor the radical pathway over electrophilic addition. chadsprep.commasterorganicchemistry.com

| Reagent | Conditions | Primary Product | Unsuitability for Target Synthesis |

|---|---|---|---|

| Br₂ | Inert Solvent (e.g., CCl₄) | 1,2-Dibromo-6-phenylhexane | Results in addition, not vinylic substitution. |

| NBS | Light/Peroxide, CCl₄ | 3-Bromo-6-phenyl-1-hexene | Results in allylic substitution, wrong regioisomer. |

The synthesis of the target vinylic halide is most effectively accomplished by starting with a corresponding alkyne, 6-phenyl-1-hexyne. This precursor allows for the regioselective addition of hydrogen bromide across the triple bond.

Hydrobromination of Terminal Alkynes : The addition of one equivalent of hydrogen bromide (HBr) to a terminal alkyne is a primary method for producing vinyl bromides. The regioselectivity follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms. ucalgary.ca For 6-phenyl-1-hexyne, this places the bromine atom at the C2 position, yielding the desired 2-Bromo-6-phenyl-1-hexene. ucalgary.ca This reaction typically proceeds via a mechanism that avoids an unstable vinyl carbocation. ucalgary.ca In contrast, radical-catalyzed addition of HBr (in the presence of peroxides) would result in anti-Markovnikov addition, yielding the isomeric (E)- and (Z)-1-bromo-6-phenyl-1-hexene. youtube.commasterorganicchemistry.com

Hydroboration-Bromination of Alkynes : An alternative route involves the hydroboration of the terminal alkyne followed by halogenation. This multi-step process can be controlled to produce either cis- or trans-vinyl bromides, depending on the specific reagents and elimination conditions used. acs.orgacs.org

From 1,1-Dibromoalkenes : Another strategy involves the synthesis of a 1,1-dibromo-1-alkene, which can then be selectively reduced or used in cross-coupling reactions to furnish the desired trisubstituted alkene. researchgate.netacs.org

| Method | Key Reagents | Product | Selectivity |

|---|---|---|---|

| Ionic Hydrobromination | HBr (1 eq.) | This compound | Markovnikov |

| Radical Hydrobromination | HBr, ROOR | 1-Bromo-6-phenyl-1-hexene | Anti-Markovnikov |

| Hydroboration-Bromination | 1. Disiamylborane 2. Br₂/NaOH | (Z)-1-Bromo-6-phenyl-1-hexene | Stereoselective (product depends on conditions) |

Convergent and Divergent Synthetic Pathways to this compound

Fragment A Synthesis : Preparation of a C4 fragment containing the phenyl group, such as 4-phenylbutylmagnesium bromide.

Fragment B Synthesis : Preparation of a C2 fragment containing the vinyl bromide, such as 1,1-dibromoethylene.

Coupling : A coupling reaction between Fragment A and a derivative of Fragment B to form the final six-carbon skeleton with the desired functionality.

Divergent Synthesis : A divergent strategy begins with a common intermediate that can be transformed into a variety of different but structurally related compounds. nih.govnih.gov This approach is efficient for creating a library of analogues for research purposes. A divergent synthesis starting from 6-phenyl-1-hexyne could yield:

Target Molecule : this compound via Markovnikov hydrobromination.

Isomeric Bromide : 1-Bromo-6-phenyl-1-hexene via anti-Markovnikov hydrobromination.

Ketone : 6-Phenylhexan-2-one via acid-catalyzed hydration.

Aldehyde : 6-Phenylhexanal via hydroboration-oxidation.

This approach allows for the flexible production of multiple functionalized hexene derivatives from a single, readily accessible precursor.

Catalytic Approaches in this compound Synthesis

The synthesis of the this compound scaffold can be approached through various catalytic methodologies, leveraging modern organic synthesis principles to achieve efficient and selective transformations. While direct catalytic synthesis of this specific compound is not extensively documented, analogous catalytic reactions provide a strong foundation for its potential preparation. These approaches primarily involve the catalytic functionalization of a precursor molecule, such as 6-phenyl-1-hexene, or the construction of the carbon skeleton through catalytic cross-coupling reactions followed by a bromination step.

Key catalytic strategies that can be envisaged for the synthesis of this compound and related structures include transition-metal-catalyzed reactions and Lewis acid-catalyzed transformations. These methods offer advantages in terms of reaction conditions, selectivity, and functional group tolerance.

One of the most pertinent catalytic approaches for introducing a bromine atom into a molecule containing an alkene is through allylic bromination. While this would traditionally yield a constitutional isomer of the target compound, understanding the catalytic principles is crucial. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the allylic position of alkenes. This reaction proceeds via a free radical mechanism and can be initiated using light or a radical initiator. For a precursor like 6-phenyl-1-hexene, this would place the bromine at the C-3 position.

Transition metal catalysis offers a versatile toolkit for the formation of carbon-halogen bonds acs.org. The development of such methods aims to provide milder and more selective alternatives to traditional halogenation techniques. For instance, the synthesis of vinyl halides can be achieved through various transition-metal-catalyzed processes, which could be adapted for the this compound scaffold acs.org.

Furthermore, catalytic bromofunctionalization of alkenes represents a powerful strategy. Lewis acids have been shown to catalyze the haloamidation of olefins in a Ritter-type fashion rsc.org. While this introduces both a bromine and a nitrogen-containing group, it highlights the potential for catalytic activation of the double bond towards bromination.

The following table summarizes potential catalytic approaches applicable to the synthesis of the this compound scaffold based on known catalytic reactions for similar substrates.

| Catalytic Approach | Precursor | Catalyst/Reagent | Potential Product | Key Features |

| Allylic Bromination | 6-phenyl-1-hexene | NBS / Radical Initiator | 3-Bromo-6-phenyl-1-hexene | Radical mechanism, selective for the allylic position. |

| Lewis Acid-Catalyzed Halofunctionalization | 6-phenyl-1-hexene | NBS / Lewis Acid (e.g., SnCl₄) | Bromo-functionalized derivative | Proceeds via a bromonium ion intermediate. |

| Transition-Metal-Catalyzed Halogenation | 6-phenyl-1-hexene or derivative | Transition Metal Catalyst / Bromine Source | This compound | Offers potential for high regio- and stereoselectivity. |

Detailed research into related catalytic systems provides insights into the reaction mechanisms and conditions that could be optimized for the synthesis of this compound. For example, studies on the diastereoselective bromofunctionalization of alkenes using N-bromoamide reagents in the presence of Lewis acid catalysts have demonstrated the ability to control the stereochemical outcome of the reaction rsc.org. The mechanism is proposed to involve a bromonium ion intermediate, which is then opened by a nucleophile rsc.org.

Moreover, the broader field of transition-metal-catalyzed alkene functionalization is continually evolving, with new catalysts and methods being developed that could be applied to this specific synthetic challenge rsc.orgresearchgate.net. These advancements focus on improving efficiency, selectivity, and the environmental profile of chemical transformations.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Phenyl 1 Hexene

Reactivity of the Vinylic Bromine Substituent

The bromine atom attached to the sp²-hybridized carbon of the double bond is the primary site for several important synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Vinyl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.netaksci.com The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. aksci.com

Heck Reaction: In a potential Heck reaction, 2-bromo-6-phenyl-1-hexene would react with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. researchgate.net

Suzuki Reaction: The Suzuki coupling would involve the reaction of this compound with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Reaction: For the Sonogashira coupling, this compound would be reacted with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This method is highly effective for the synthesis of conjugated enynes.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Heck | Alkene | Pd(0) complex, Base | Substituted diene |

| Suzuki | Organoboron reagent | Pd(0) complex, Base | Aryl or vinyl substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Conjugated enyne |

Organometallic Reagent Formation (e.g., Grignard Reactions)

The vinylic bromine of this compound can be converted into an organometallic nucleophile.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (6-phenylhex-1-en-2-yl)magnesium bromide. The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. Care must be taken to exclude water and protic solvents, as Grignard reagents are strong bases.

It has been noted in the scientific literature that a lithium derivative of this compound can be prepared, indicating its utility in forming organometallic species for subsequent reactions.

Nucleophilic Substitution Pathways and Related Transformations

Nucleophilic substitution at a vinylic sp² carbon, as in this compound, is generally more difficult than at a saturated sp³ carbon. Direct SN1 and SN2 reactions are typically not favored. However, under specific conditions, such as with strong nucleophiles or through addition-elimination or elimination-addition mechanisms, substitution can occur. The specific pathways and their feasibility would depend heavily on the reaction conditions and the nature of the nucleophile.

Reactivity of the Terminal Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich center and is therefore susceptible to reactions with electrophiles.

Electrophilic Addition Reactions to the C=C Double Bond

The terminal alkene can undergo electrophilic addition reactions where an electrophile adds across the double bond. In the case of an unsymmetrical reagent (like H-X), the regioselectivity of the addition would follow Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate.

Table 2: Potential Electrophilic Addition Reactions

| Reagent | Expected Intermediate | Product Type |

| HBr | Tertiary carbocation | 2,2-Dibromo-6-phenylhexane |

| H₂O / H⁺ | Tertiary carbocation | 2-Bromo-6-phenylhexan-2-ol |

| Br₂ | Bromonium ion | 1,2,2-Tribromo-6-phenylhexane |

Cycloaddition and Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The terminal alkene of this compound could potentially participate in such reactions.

Cycloaddition Reactions: These reactions involve the joining of two unsaturated molecules to form a cyclic product. For example, a [4+2] cycloaddition (Diels-Alder reaction) would require a conjugated diene to react with the alkene of this compound (acting as the dienophile). A [2+2] cycloaddition, often photochemically induced, could lead to the formation of a cyclobutane (B1203170) ring.

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). While this compound itself does not possess an allylic hydrogen on the double bond, it could potentially act as an enophile in reactions with other suitable ene partners.

Radical Addition Processes

Radical addition to the carbon-carbon double bond of this compound represents a significant class of reactions for this substrate. These processes are typically initiated by the formation of a radical species, which then attacks the alkene. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate.

In a typical radical addition mechanism, such as the anti-Markovnikov addition of hydrogen bromide (HBr) initiated by peroxides, a bromine radical (Br•) is the species that adds to the alkene. utexas.edujove.com The addition of the bromine radical to the double bond of this compound can occur at either of the two olefinic carbons. The stability of the resulting radical intermediate dictates the preferred pathway. libretexts.orgmasterorganicchemistry.com

Addition of the bromine radical to the C1 carbon (the CH2 group) would result in a radical at the C2 position. This secondary radical is stabilized by the adjacent bromine atom. Conversely, addition to the C2 carbon would place the radical on the C1 carbon, a primary radical, which is less stable. Therefore, the addition of a radical species is expected to occur preferentially at the C1 position to form the more stable secondary radical intermediate at C2. masterorganicchemistry.comwikipedia.org This intermediate would then abstract a hydrogen atom from HBr to complete the chain reaction, yielding the 1,2-dibromo-6-phenylhexane product. libretexts.org

The general principles of radical stability, which guide these reactions, are summarized in the table below.

| Radical Type | General Structure | Relative Stability |

| Tertiary | R₃C• | Most Stable |

| Secondary | R₂HC• | More Stable |

| Primary | RH₂C• | Less Stable |

| Methyl | H₃C• | Least Stable |

This interactive table summarizes the relative stability of carbon-centered radicals, a key factor in determining the regioselectivity of radical addition reactions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. masterorganicchemistry.comnih.gov For a terminal alkene like this compound, the most relevant type of olefin metathesis would be cross-metathesis with another olefinic partner. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs' first or second-generation catalysts, which are known for their tolerance of a variety of functional groups. harvard.edu

However, the presence of a vinyl halide in the substrate can present challenges. While modern metathesis catalysts have broad functional group compatibility, vinyl halides have been reported to be problematic in some cases, potentially leading to catalyst deactivation. umich.edu The success of a cross-metathesis reaction involving this compound would therefore depend on the specific catalyst used and the reaction conditions.

Assuming a productive catalytic cycle, cross-metathesis of this compound with a partner alkene, such as styrene (B11656) or another terminal alkene, would lead to a mixture of products, including the desired cross-product, as well as homodimers of each starting material. The reaction equilibrium can often be shifted towards the desired product by using one of the olefin partners in excess or by removing a volatile byproduct like ethylene (B1197577). organic-chemistry.org

| Catalyst Generation | Key Features | Functional Group Tolerance |

| Grubbs' First Generation | High activity for terminal alkenes | Good tolerance for many groups, but can be sensitive to some Lewis bases. |

| Grubbs' Second Generation | Higher activity and broader substrate scope, including less reactive alkenes. | Excellent tolerance for a wide range of functional groups. harvard.edu |

| Hoveyda-Grubbs Catalysts | Recoverable and reusable, with good air and moisture stability. | Similar to Grubbs' catalysts, with added stability. |

This interactive table outlines the general characteristics of common olefin metathesis catalysts that could be employed in reactions involving this compound.

Intramolecular Reactions and Cyclizations Involving Both Functional Groups

The structure of this compound, with a bromoalkene at one end and a phenyl group at the other, connected by a flexible four-carbon chain, is well-suited for intramolecular reactions. One of the most probable cyclization pathways is an atom transfer radical cyclization (ATRC). nih.govwarwick.ac.uk

In an ATRC process, a radical is generated at the C2 position through the addition of an initiating radical to the double bond, or by other means. This radical can then undergo an intramolecular addition to the aromatic ring of the phenyl group. According to Baldwin's rules, a 6-exo-trig cyclization would be favored, leading to the formation of a five-membered ring fused to the aromatic system. This would result in a substituted tetralin skeleton after subsequent rearomatization. The feasibility of such a reaction is supported by known examples of radical cyclizations onto aromatic rings. chemrxiv.org

Alternatively, under conditions that favor ionic intermediates, the phenyl group could act as an internal nucleophile in a neighboring group participation (NGP) mechanism. vedantu.comscribd.com If a positive charge develops at a suitable position in the alkyl chain, for example, through the interaction of the double bond with an electrophile, the phenyl group could attack this electrophilic center to form a spirocyclic intermediate, known as a phenonium ion. libretexts.orgslideshare.net Subsequent attack by a nucleophile would open this intermediate, potentially leading to a cyclized product. The formation of a six-membered ring via this pathway is plausible.

| Cyclization Type | Intermediate | Key Features | Probable Product |

| Atom Transfer Radical Cyclization (ATRC) | Carbon-centered radical | Proceeds via a radical chain mechanism; often initiated by a radical initiator or a transition metal catalyst. warwick.ac.ukmdpi.com | Substituted tetralin derivative |

| Neighboring Group Participation (NGP) | Phenonium ion | Involves the phenyl group as an internal nucleophile; can lead to rate acceleration and retention of stereochemistry. slideshare.netmugberiagangadharmahavidyalaya.ac.in | Cyclohexane ring fused to the aromatic system |

This interactive table compares the key features of two potential intramolecular cyclization pathways for this compound.

Influence of the Phenyl Moiety on Reaction Pathways

Electronic Effects on Reactivity and Selectivity

The phenyl group in this compound can exert significant electronic effects that influence the reactivity of the molecule. The sp2-hybridized carbons of the phenyl ring are more electronegative than sp3-hybridized carbons, leading to a weak electron-withdrawing inductive effect (-I). stackexchange.comquora.com This can slightly decrease the electron density of the alkyl chain.

More importantly, the phenyl group can participate in resonance. It can act as an electron-withdrawing group by delocalizing the pi electrons of the double bond, which can decrease the alkene's reactivity towards electrophiles. stackexchange.com However, if a carbocation or a radical is formed at the benzylic position (C6), the phenyl group can strongly stabilize this intermediate through resonance, which would significantly accelerate reactions proceeding through such intermediates.

Steric Effects in Reaction Control

The phenyl group is a sterically demanding substituent, and its presence at the end of the hexene chain can impose significant steric hindrance. quora.com This steric bulk can influence the approach of reagents to the molecule and can affect the conformational preferences of the alkyl chain, which in turn can control the outcome of intramolecular reactions.

In intermolecular reactions, such as olefin metathesis, the bulky phenyl group might disfavor certain orientations of the substrate in the coordination sphere of the metal catalyst, potentially affecting the reaction rate and the stereoselectivity of the newly formed double bond. lookchem.com

For intramolecular cyclizations, the steric hindrance of the phenyl group can play a crucial role in determining the feasibility and selectivity of the ring-forming step. The molecule must adopt a specific conformation to allow the reactive ends to come into proximity. The steric repulsion between the phenyl group and other parts of the molecule in the transition state can raise the activation energy for certain cyclization pathways, favoring others. For example, the formation of a six-membered ring might be sterically more accessible than the formation of a five-membered ring in some cases, or vice versa, depending on the specific geometry of the transition state.

Computational Probing of Reaction Mechanisms and Energetics

Due to the lack of specific experimental data on this compound, computational chemistry provides a powerful tool for predicting its reactivity and elucidating potential reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model the various reaction pathways discussed. nih.govrsc.org

For radical addition processes, computational studies can determine the relative energies of the possible radical intermediates, confirming that the formation of the secondary radical at the C2 position is indeed the more favorable pathway. Transition state energies for the addition of a radical to the double bond can also be calculated to predict the activation barriers for these reactions.

In the case of olefin metathesis, DFT calculations can be employed to investigate the mechanism of both cross-metathesis and potential intramolecular reactions. acs.orgnih.gov The energies of the metallacyclobutane intermediates and the corresponding transition states can be calculated to assess the feasibility of the reaction and to predict the stereochemical outcome. researchgate.net Such calculations can also shed light on the potential pathways for catalyst deactivation in the presence of the vinyl bromide functionality.

For intramolecular cyclizations, computational modeling is particularly valuable for comparing the energetics of different possible pathways, such as the radical-mediated 6-exo-trig cyclization versus a pathway involving a phenonium ion intermediate. nih.gov By calculating the activation energies for these competing pathways, a prediction can be made about which reaction is more likely to occur under a given set of conditions.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Transition state energies, intermediate stabilities, reaction profiles. acs.org | Predicting regioselectivity in radical additions, feasibility of olefin metathesis, and preferred pathways for intramolecular cyclization. |

| Ab initio methods | High-accuracy electronic structure calculations. | Providing benchmark data for calibrating DFT methods for this specific system. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding the conformational preferences for cyclization and the role of the solvent in the reaction. |

This interactive table summarizes how different computational methods can be applied to study the reactivity of this compound.

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The inherent reactivity of the vinyl bromide and the presence of a phenyl-terminated alkyl chain in 2-Bromo-6-phenyl-1-hexene position it as a valuable precursor for the synthesis of complex molecular architectures. The vinyl bromide functionality is amenable to a wide range of well-established cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of diverse substituents at the 2-position, thereby enabling the construction of more elaborate structures.

Furthermore, the bromo-alkene portion of the molecule can participate in intramolecular cyclization reactions. Under radical or metal-catalyzed conditions, the terminal phenyl group could potentially act as a tether, facilitating ring formation to generate polycyclic systems. The flexibility of the hexene chain allows for the formation of various ring sizes, depending on the reaction conditions and the nature of the catalyst or radical initiator employed. This strategic cyclization approach could provide access to intricate carbocyclic and heterocyclic scaffolds that are foundational to many biologically active molecules and advanced materials.

Building Block for Heterocyclic Compound Synthesis

The structure of this compound offers several pathways for the synthesis of heterocyclic compounds. The vinyl bromide can serve as an electrophilic site for nucleophilic attack by heteroatoms, leading to the formation of various nitrogen-, oxygen-, or sulfur-containing rings. For instance, reaction with primary amines could potentially lead to the formation of substituted pyrrolidines or piperidines through an initial substitution followed by an intramolecular cyclization.

Similarly, intramolecular reactions involving a nucleophilic heteroatom tethered to the phenyl group could be envisioned. If the phenyl ring were functionalized with a hydroxyl or amino group, intramolecular cyclization onto the double bond, possibly activated by a metal catalyst, could lead to the formation of fused heterocyclic systems. The specific regio- and stereochemical outcome of such cyclizations would be highly dependent on the reaction conditions and the nature of the tether.

Role in the Synthesis of Carbocyclic Systems

The carbon framework of this compound is well-suited for the construction of various carbocyclic systems. Intramolecular radical cyclization is a powerful tool in organic synthesis, and the bromo-alkene moiety can serve as a radical precursor. Upon generation of a radical at the 2-position, cyclization onto the aromatic ring or other parts of the molecule could lead to the formation of fused or spirocyclic carbocycles. The length of the alkyl chain would influence the regioselectivity of the cyclization, potentially allowing for the formation of five- or six-membered rings. For example, a 6-endo-trig cyclization onto the phenyl ring could lead to the formation of a tetralin derivative.

Metal-catalyzed intramolecular cyclizations also represent a promising avenue for carbocycle synthesis from this compound. Palladium-catalyzed Heck-type reactions, for instance, could facilitate the formation of a new carbon-carbon bond between the vinyl group and the phenyl ring, leading to the construction of a bicyclic system. The specific product would depend on the catalyst and reaction conditions employed.

Potential in Chiral Auxiliary Design and Asymmetric Synthesis

While there is no specific literature detailing the use of this compound in chiral auxiliary design, its structure contains elements that could be exploited for such purposes. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The phenyl group in this compound could be functionalized with a chiral moiety, which could then direct the stereoselective addition to the double bond or influence the stereochemistry of subsequent transformations.

In asymmetric synthesis, the double bond of this compound could be a substrate for various enantioselective reactions. For example, asymmetric dihydroxylation or epoxidation could introduce new stereocenters with high enantiomeric excess. The resulting chiral diols or epoxides would be valuable intermediates for the synthesis of more complex, enantiomerically pure molecules. The steric and electronic properties of the bromo and phenyl-hexyl substituents would likely play a significant role in the stereoselectivity of such reactions.

Polymerization Studies and Polyolefin Synthesis

The terminal double bond in this compound suggests its potential as a monomer in polymerization reactions. Vinyl halides can undergo polymerization through various mechanisms, including radical and coordination polymerization. The presence of the bulky 6-phenyl-hexyl and bromo substituents would be expected to influence the polymerization behavior and the properties of the resulting polymer.

In the context of polyolefin synthesis, this compound could potentially be used as a comonomer with other olefins, such as ethylene (B1197577) or propylene. The incorporation of this functionalized monomer into a polyolefin chain could introduce unique properties, such as altered crystallinity, thermal stability, and surface characteristics. The bromine atom could also serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone. However, the steric hindrance and electronic effects of the substituents might pose challenges for efficient polymerization with common Ziegler-Natta or metallocene catalysts, and specific catalyst systems may need to be developed.

Advanced Spectroscopic and Structural Characterization Studies of 2 Bromo 6 Phenyl 1 Hexene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Detailed Structural Assignment

The ¹H NMR spectrum of 2-Bromo-6-phenyl-1-hexene is anticipated to exhibit distinct signals corresponding to each unique proton environment. The two vinylic protons on C1 are expected to appear as singlets in the olefinic region (around 5.5-6.0 ppm). The methine proton at C2, adjacent to the bromine atom, would likely resonate as a multiplet further downfield (around 4.0-4.5 ppm) due to the deshielding effect of the electronegative bromine. The methylene (B1212753) protons of the alkyl chain (C3, C4, C5, and C6) would appear as complex multiplets in the upfield region (1.5-3.0 ppm). The protons of the phenyl group would typically be observed in the aromatic region (7.1-7.4 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data. The olefinic carbons (C1 and C2) are expected to have characteristic shifts in the range of 110-145 ppm. The carbon bearing the bromine (C2) would be shifted to a higher frequency (around 50-60 ppm) compared to an unsubstituted alkane. The remaining aliphatic carbons (C3, C4, C5, and C6) would resonate in the 20-40 ppm range, while the aromatic carbons of the phenyl group would appear between 125 and 140 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1a, H1b | 5.5 - 6.0 | s |

| H2 | 4.0 - 4.5 | m |

| H3a, H3b | 2.0 - 2.5 | m |

| H4a, H4b | 1.5 - 2.0 | m |

| H5a, H5b | 1.6 - 2.1 | m |

| H6a, H6b | 2.5 - 3.0 | t |

| Phenyl-H | 7.1 - 7.4 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 115 - 125 |

| C2 | 140 - 145 |

| C3 | 35 - 45 |

| C4 | 25 - 35 |

| C5 | 30 - 40 |

| C6 | 35 - 45 |

| Phenyl-C | 125 - 140 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the protons on C2 and C3, and sequentially along the alkyl chain from C3 to C6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For example, the vinylic protons on C1 would be expected to show correlations to C2 and C3, and the protons on C6 would show correlations to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the alkyl chain and the relative orientation of the substituents.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the determination of its elemental formula (C₁₂H₁₅Br). The mass spectrum would also display a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve the loss of a bromine radical (Br•) and cleavage of the carbon-carbon bonds in the alkyl chain. The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement and fragmentation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 238/240 | [M]⁺ (Molecular ion) |

| 159 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis (if applicable)

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. For this chiral molecule, X-ray crystallography could also be used to determine the absolute configuration of the stereocenter at C2. Furthermore, it would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions. As no published crystal structure is available, this remains a hypothetical analysis.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C stretch of the terminal alkene (around 1640 cm⁻¹), the =C-H stretch of the alkene (around 3080 cm⁻¹), and the C-H stretches of the aromatic ring (around 3030 cm⁻¹). The C-Br stretch would likely appear in the fingerprint region (below 700 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often strong in the Raman spectrum of alkenes. The aromatic ring vibrations would also give rise to characteristic Raman signals.

Interactive Data Table: Predicted Key Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alkene | C=C stretch | ~1640 |

| Alkene | =C-H stretch | ~3080 |

| Aromatic | C-H stretch | ~3030 |

| Aromatic | C=C stretch | ~1600, 1480 |

| Alkyl | C-H stretch | 2850-2960 |

| Bromoalkane | C-Br stretch | <700 |

Computational and Theoretical Chemistry Studies on 2 Bromo 6 Phenyl 1 Hexene

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and stability of 2-Bromo-6-phenyl-1-hexene. These calculations provide a quantum mechanical description of the molecule, offering detailed information about its orbitals and energy levels.

DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate the distribution of electron density within the molecule. researchgate.net This allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting the molecule's reactivity. The molecular electrostatic potential (MEP) surface, for instance, can map these areas, with negative potential regions indicating likely sites for electrophilic attack and positive regions suggesting susceptibility to nucleophilic attack. mdpi.com

Key parameters obtained from DFT calculations that help in understanding the stability of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Illustrative DFT Calculation Results for this compound:

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.1 D | Indicates polarity of the molecule |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most probable mechanism, including the structures of transition states and intermediates.

For this compound, computational models can explore reactions such as nucleophilic substitution at the carbon bearing the bromine atom or addition reactions at the double bond. These models can determine the activation energies for different pathways, thereby predicting which reaction is kinetically favored.

The process involves locating the transition state (the highest energy point along the reaction coordinate) and characterizing it through frequency calculations. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy barrier.

Conformational Analysis and Energy Landscapes

The flexibility of the hexene chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

Computational methods, such as systematic or stochastic conformational searches, can generate a multitude of possible conformers. The energies of these conformers are then calculated, typically using a combination of molecular mechanics and more accurate quantum mechanical methods.

The results of a conformational analysis are often visualized in a potential energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles. The minima on this landscape correspond to stable or metastable conformers. For this compound, key dihedral angles would include those around the C-C bonds of the hexene backbone. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and spectroscopic properties.

Illustrative Conformational Energy Data for this compound:

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 4.5 (least stable) |

Prediction of Spectroscopic Properties and Reactivity

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for this purpose. The predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as C-H stretching, C=C bending, or C-Br stretching. This can help in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of this compound, which correspond to the absorption of light in the UV-visible region. This provides information about the molecule's chromophores and its potential color.

Reactivity descriptors, derived from DFT calculations, can also offer a quantitative measure of the molecule's reactivity. Parameters such as electronegativity, chemical hardness, and the Fukui function can be used to predict the most likely sites for electrophilic and nucleophilic attack.

Future Perspectives and Research Challenges for 2 Bromo 6 Phenyl 1 Hexene Research

Development of Green and Sustainable Synthetic Routes

The contemporary emphasis on environmentally benign chemical processes necessitates the development of green and sustainable synthetic methodologies for 2-Bromo-6-phenyl-1-hexene. A primary research challenge lies in supplanting traditional synthetic routes, which may rely on hazardous reagents and generate significant waste, with more eco-friendly alternatives.

Future research in this domain will likely focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the hexene backbone or the phenyl moiety.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalytic amounts of reagents in place of stoichiometric ones to reduce waste and improve efficiency. This could involve the use of biocatalysts or earth-abundant metal catalysts.

| Synthetic Strategy | Key Features | Potential Advantages | Research Challenges |

| Biocatalytic Halogenation | Use of haloperoxidase enzymes | High selectivity, mild reaction conditions | Enzyme stability and scalability |

| Tandem Catalysis | One-pot multi-step reactions | Reduced purification steps, time and energy efficient | Catalyst compatibility and cross-reactivity |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times | Increased reaction rates and yields | Scale-up and hotspot formation |

Exploration of Novel Catalytic Transformations and Reaction Cascades

The dual functionality of this compound, featuring both a vinyl bromide and a terminal alkene, presents a rich landscape for the exploration of novel catalytic transformations and reaction cascades. The vinyl bromide can participate in a variety of cross-coupling reactions, while the terminal alkene is amenable to numerous addition and polymerization reactions.

Future research is anticipated to explore:

Palladium-Catalyzed Cross-Coupling Reactions: Investigating Suzuki, Heck, Sonogashira, and Stille couplings at the vinyl bromide position to introduce diverse functional groups.

Metathesis Reactions: Utilizing the terminal alkene for ring-closing, cross, or ring-opening metathesis polymerization to construct complex cyclic and polymeric structures.

Asymmetric Catalysis: Developing enantioselective transformations at either the double bond or through reactions involving the bromo-substituted stereocenter.

Reaction Cascades: Designing one-pot sequences where both the vinyl bromide and the alkene participate in a series of transformations, leading to rapid increases in molecular complexity.

| Catalytic Transformation | Potential Catalyst System | Expected Product Class | Key Research Goal |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Phenyl-substituted dienes | Synthesis of conjugated systems |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Stilbene derivatives | Access to photoactive materials |

| Ring-Closing Metathesis | Grubbs' Catalyst | Phenyl-substituted cycloalkenes | Formation of macrocycles |

Design of Analogues with Enhanced Reactivity or Selectivity Profiles

The systematic modification of the this compound scaffold can lead to the development of analogues with fine-tuned reactivity and selectivity. These modifications could involve altering the substitution pattern on the phenyl ring, changing the length of the alkyl chain, or introducing different halogens.

Key areas for future investigation include:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the phenyl ring to modulate the reactivity of the vinyl bromide in cross-coupling reactions.

Steric Hindrance: Modifying the steric bulk around the reactive sites to influence the regioselectivity and stereoselectivity of reactions.

Chain Length Variation: Synthesizing homologues with shorter or longer alkyl chains to study the impact on the physical properties and reactivity of the molecule.

| Analogue Structure | Modification | Anticipated Effect | Potential Application |

| 2-Bromo-6-(4-nitrophenyl)-1-hexene | Electron-withdrawing group | Increased reactivity of vinyl bromide | Precursor for nonlinear optical materials |

| 2-Bromo-6-(4-methoxyphenyl)-1-hexene | Electron-donating group | Altered electronic properties | Building block for conductive polymers |

| 2-Iodo-6-phenyl-1-hexene | Heavier halogen | Enhanced cross-coupling efficiency | More reactive synthetic intermediate |

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique combination of a rigid phenyl group and a flexible alkyl chain makes this compound an attractive building block for the construction of supramolecular assemblies and advanced materials. The phenyl group can participate in π-π stacking interactions, while the alkyl chain can contribute to self-assembly through van der Waals forces.

Future research directions in this area may include:

Liquid Crystals: Designing and synthesizing liquid crystalline materials based on derivatives of this compound.

Self-Assembled Monolayers (SAMs): Utilizing the terminal alkene for surface functionalization to create ordered molecular layers on various substrates.

Polymer Synthesis: Employing the vinyl bromide or the terminal alkene as a monomer for the synthesis of novel polymers with tailored properties. For instance, polymerization via Suzuki coupling could lead to conjugated polymers with interesting optoelectronic properties.

Investigation of Chemical Interactions in Advanced Research Disciplines

The versatile chemical nature of this compound opens up avenues for its application in various advanced research disciplines. Its ability to be incorporated into larger molecular frameworks makes it a valuable tool for creating probes and functional molecules.

Potential areas of future investigation include:

Chemical Biology: Incorporating the this compound motif into bioactive molecules to study structure-activity relationships or to develop new therapeutic agents.

Molecular Electronics: Designing and synthesizing molecular wires or switches based on oligomers or polymers derived from this compound.

Nanotechnology: Using derivatives of this compound as ligands for the functionalization of nanoparticles, leading to new hybrid materials with unique properties.

Q & A

Q. How should researchers address discrepancies in regulatory classifications of this compound across regions?

- Methodological Answer : Consult Globally Harmonized System (GHS) guidelines for labeling (e.g., Acute Toxicity Category 4). For EU compliance, REACH registration requires ecotoxicity data (e.g., Daphnia magna LC50). In the U.S., EPA TSCA mandates premanufacture notice (PMN) for industrial-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.